molecular formula C9H16 B3055550 1,2,4,4-Tetramethylcyclopentene CAS No. 65378-76-9

1,2,4,4-Tetramethylcyclopentene

Cat. No.: B3055550
CAS No.: 65378-76-9
M. Wt: 124.22 g/mol
InChI Key: NOZQIIOHDFVATK-UHFFFAOYSA-N
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Description

1,2,4,4-Tetramethylcyclopentene is an organic compound with the molecular formula C9H16 and a molecular weight of 124.22 g/mol . It is characterized by its cyclopentene ring structure with four methyl substituents. This compound has a density of 0.794 g/cm³ and a boiling point of 133.1°C at 760 mmHg . Its flash point is 21.9°C, classifying it as a flammable liquid, which requires careful handling and storage . The compound is identified by the CAS Registry Number 65378-76-9 and has the InChIKey NOZQIIOHDFVATK-UHFFFAOYSA-N . Researchers can utilize its standard IR spectrum and mass spectrum (electron ionization) available from the NIST WebBook for analytical purposes, including compound identification, verification of purity, and method development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,4-tetramethylcyclopentene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-7-5-9(3,4)6-8(7)2/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZQIIOHDFVATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215701
Record name 1,2,4,4-Tetramethylcyclopentene
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URL https://comptox.epa.gov/dashboard/DTXSID30215701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65378-76-9
Record name 1,2,4,4-Tetramethylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065378769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,4-Tetramethylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,4,4 Tetramethylcyclopentene

Direct Synthetic Pathways to 1,2,4,4-Tetramethylcyclopentene

Direct pathways to this tetrasubstituted cycloalkene often involve the construction of the cyclopentane (B165970) ring followed by the introduction of the double bond.

A primary and well-established method for synthesizing this compound involves the use of a Grignard reagent with a suitable ketone precursor. This approach typically proceeds in two steps: nucleophilic addition followed by dehydration.

The reaction begins with the nucleophilic attack of a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI), on the carbonyl carbon of 2,4,4-trimethylcyclopentanone (B1294718). nih.gov This ketone is accessible through methods like the rearrangement of isophorone (B1672270) oxide. orgsyn.org The Grignard reaction forms a tertiary alkoxide intermediate, which, upon acidic workup, yields the tertiary alcohol, 1,2,4,4,5-pentamethylcyclopentanol.

The subsequent step is the acid-catalyzed dehydration of this alcohol. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a tertiary carbocation. A proton is then eliminated from an adjacent carbon to form the alkene. Due to the substitution pattern, the elimination can result in the formation of more than one isomer, but this compound is a major product.

Table 1: Grignard Synthesis of this compound

Step Precursors/Reagents Intermediate/Product
1. Grignard Addition 2,4,4-trimethylcyclopentanone, Methylmagnesium Iodide, Diethyl ether (solvent) 1,2,4,4,5-pentamethylcyclopentanol

Beyond Grignard-based methods, other synthetic routes can be envisioned for the formation of this compound. One potential strategy involves the Wittig reaction, a powerful method for alkene synthesis. This would involve reacting a ketone with a phosphonium (B103445) ylide. For instance, 2,4,4-trimethylcyclopentanone could be reacted with methylenetriphenylphosphorane, followed by methylation of the resulting exocyclic double bond, although this is a multi-step process.

Alternatively, elimination reactions from appropriately substituted cyclopentyl halides or sulfonates could furnish the desired alkene. The challenge in these routes lies in the regioselectivity of the elimination, which must favor the formation of the tetrasubstituted double bond.

Advanced Synthetic Strategies for Related Sterically Congested Cycloalkenes

The synthesis of sterically hindered cycloalkenes often requires specialized techniques to overcome the challenges posed by steric hindrance.

Extrusion reactions, where a small, stable molecule is eliminated from a cyclic precursor to form a double bond, are particularly useful for creating sterically congested alkenes. For example, the synthesis of the highly hindered 1,2-Di-tert-butyl-3,3,5,5-tetramethylcyclopentene can be accomplished via the thermal or photochemical extrusion of nitrogen (N₂) from a corresponding diazene (B1210634) (azo compound) or sulfur dioxide (SO₂) from a cyclic sulfone (sulfolene). These reactions are often driven by the formation of a thermodynamically stable gaseous byproduct, which provides a strong driving force for the reaction to proceed, even when forming a sterically strained product.

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. acs.org Several catalytic strategies are applicable to the synthesis of substituted cycloalkenes.

Ring-Closing Metathesis (RCM): This powerful, often ruthenium-catalyzed, reaction can form cyclic alkenes from acyclic diene precursors. For a tetrasubstituted cyclopentene (B43876), this would require a highly substituted diene and a catalyst capable of facilitating the sterically demanding ring closure.

Catalytic Dehydrogenation: The direct dehydrogenation of a corresponding cycloalkane (1,2,4,4-tetramethylcyclopentane) can produce the cycloalkene. rsc.org Rhenium polyhydride complexes have shown promise in selectively converting cycloalkanes to cycloalkenes under mild conditions. rsc.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in forming C-C bonds. Intramolecular oxidative alkylation of specific alkenyl β-keto esters or related compounds can yield substituted cyclohexenones, and similar strategies could be adapted for cyclopentene systems. organic-chemistry.org

Manganese-Catalyzed Reactions: Homogeneous manganese catalysts have been developed for the synthesis of substituted cycloalkanes from diols and ketones. acs.orgnih.gov While this produces alkanes, subsequent dehydrogenation could provide a pathway to the desired cycloalkenes.

Table 2: Catalytic Strategies for Cycloalkene Synthesis

Catalytic Method Catalyst Type (Example) Precursor Type Description
Ring-Closing Metathesis Ruthenium (e.g., Grubbs' catalyst) Acyclic Diene Forms a cyclic alkene by intramolecularly joining the ends of a diene.
Catalytic Dehydrogenation Rhenium (e.g., (Ar₃P)₂ReH₇) Cycloalkane Removes hydrogen from an alkane to form an alkene. rsc.org

Retrosynthetic Analysis Applied to this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com

For this compound, several disconnections can be proposed:

C=C Bond Disconnection (via Dehydration): The most straightforward retrosynthetic step is to recognize the alkene can be formed from an alcohol via dehydration. This leads back to 1,2,4,4,5-pentamethylcyclopentanol. This alcohol, in turn, can be disconnected via a Grignard reaction, breaking the C1-C(OH) bond. This identifies the synthons as a 2,4,4-trimethylcyclopentanone cation (carbonyl) and a methyl anion, which correspond to the reagents 2,4,4-trimethylcyclopentanone and a methyl Grignard reagent, respectively. This is the pathway detailed in section 2.1.1.

C=C Bond Disconnection (via Wittig Reaction): A Wittig-type disconnection breaks the double bond into two carbonyl components, or a carbonyl and a phosphonium ylide. Disconnecting the double bond of this compound suggests two possible pairs of synthons. One possibility is 2,4,4-trimethylcyclopentanone and a methylidene ylide. This pathway, however, would generate an exocyclic double bond, requiring an additional isomerization step to move the double bond into the ring, which may be inefficient.

Ring Disconnection (Intramolecular Alkylation): A C-C bond within the cyclopentane ring can be disconnected. For example, breaking the C3-C4 bond retrosynthetically suggests an intramolecular alkylation. This would lead back to a 6-halo-3,3,5-trimethylhexan-2-one. The forward reaction would involve treating this halo-ketone with a base to form an enolate, which would then attack the carbon bearing the halogen in an intramolecular Sₙ2 reaction to form the five-membered ring.

This analysis highlights that the Grignard-based approach is one of the most direct and logical synthetic routes based on common and reliable organic transformations.

Disconnection Strategies for Methylated Cyclopentene Scaffolds

Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves the deconstruction of a target molecule into simpler, commercially available starting materials. For a tetrasubstituted cyclopentene like this compound, key disconnection strategies focus on the formation of the five-membered ring and the introduction of the methyl groups.

A primary disconnection approach for the cyclopentene ring is the intramolecular aldol (B89426) condensation . This powerful reaction forms a carbon-carbon bond within a single molecule to create a cyclic compound. libretexts.orgrsc.orgyoutube.comyoutube.comyoutube.com In the case of a precursor to this compound, the target is a suitably substituted cyclopentenone. The disconnection of the carbon-carbon double bond in an α,β-unsaturated ketone, a common feature of aldol condensation products, leads back to a dicarbonyl compound. youtube.com For the formation of five-membered rings, a 1,4-dicarbonyl is the ideal precursor. libretexts.orgyoutube.com

Another potent strategy for the formation of cyclopentene rings is ring-closing metathesis (RCM) . This reaction utilizes a metal catalyst, typically containing ruthenium, to form a cyclic alkene from a diene. RCM is particularly effective for creating rings of various sizes, including five-membered rings. youtube.com

The table below outlines a plausible retrosynthetic analysis for this compound, focusing on the intramolecular aldol condensation pathway.

Target Molecule Retrosynthetic Disconnection Precursor Key Reaction
This compoundC=C bond formation (from alcohol)1,2,4,4-TetramethylcyclopentanolDehydration
1,2,4,4-TetramethylcyclopentanolC=O reduction and Grignard addition3,3,5-TrimethylcyclopentanoneGrignard Reaction & Reduction
3,3,5-TrimethylcyclopentanoneIntramolecular C-C bond formation3,3-Dimethyl-1,6-heptanedioneIntramolecular Aldol Condensation
3,3-Dimethyl-1,6-heptanedioneC-C bond formation3,3-Dimethyl-5-hexenal and a methyl nucleophileAcylation/Alkylation

This retrosynthetic pathway illustrates how the complex target molecule can be simplified to more accessible precursors through a series of logical bond disconnections, each corresponding to a reliable forward reaction.

Computational Approaches to Retrosynthesis Prediction for Complex Cyclic Alkenes

In recent years, the field of organic synthesis has been significantly advanced by the development of computational tools that can predict retrosynthetic pathways. These programs employ sophisticated algorithms, including machine learning and deep neural networks, to identify potential disconnections and suggest synthetic routes. nih.gov

For a molecule like this compound, a computational retrosynthesis tool would analyze the structure and identify key fragments and potential bond disconnections based on a vast database of known chemical reactions. These tools can be broadly categorized into template-based and template-free methods. Template-based approaches match the target molecule to a library of known reaction templates, while template-free methods can propose novel reactions by learning the underlying rules of chemical reactivity. researchgate.net

A hypothetical output from a computational retrosynthesis platform for this compound might prioritize several synthetic routes, scoring them based on factors like reaction feasibility, step count, and the commercial availability of starting materials.

Predicted Route Key Intermediate Proposed Key Reactions Predicted Starting Materials
13,3,5-TrimethylcyclopentanoneIntramolecular Aldol Condensation, Grignard Reaction3,3-Dimethyl-1,6-heptanedione
21,1-Dimethyl-2,5-hexadieneRing-Closing Metathesis3-Methyl-3-buten-1-ol, Allyl bromide
3CamphorRearrangement, MethylationCamphor

These computational predictions can provide chemists with a range of viable synthetic options, including both classical and potentially novel pathways, thereby accelerating the process of designing and executing a synthesis. The ability of these programs to analyze complex structures and propose multiple routes makes them invaluable tools in modern organic chemistry.

Reactivity and Reaction Mechanisms of 1,2,4,4 Tetramethylcyclopentene and Its Derivatives

Mechanistic Investigations of Electrophilic Additions to the Cyclopentene (B43876) Double Bond

The double bond in 1,2,4,4-tetramethylcyclopentene is electron-rich due to the inductive effect of the four methyl groups. This makes it susceptible to attack by electrophiles. Mechanistic investigations into electrophilic additions to cyclopentene systems reveal the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction's regioselectivity and stereoselectivity.

In the case of this compound, the addition of an electrophile (E+) would lead to the formation of a tertiary carbocation. The initial attack of the electrophile can, in principle, occur at either carbon of the double bond. However, the subsequent stability of the resulting carbocation will direct the reaction pathway. The presence of methyl groups on the cyclopentene ring stabilizes the adjacent positive charge through hyperconjugation and inductive effects.

The general mechanism for electrophilic addition proceeds as follows:

Attack of the electrophile: The π electrons of the double bond attack the electrophile, forming a new carbon-electrophile bond and a carbocation intermediate.

Nucleophilic attack: A nucleophile then attacks the carbocation, leading to the final addition product.

The regiochemistry of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, in the case of this compound, both carbons of the double bond are trisubstituted. Therefore, the regiochemical outcome will be influenced by the relative stability of the two possible tertiary carbocations, which in this symmetrical case are identical.

Cycloaddition Reactivity of Substituted Cyclopentenes

The double bond of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. The electron-rich nature of the double bond in this case influences its reactivity in these pericyclic reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. youtube.commasterorganicchemistry.com Typically, this reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor. organicchemistrydata.orgyoutube.com

Given that this compound is an electron-rich alkene, it would be expected to be a poor dienophile in a normal-electron-demand Diels-Alder reaction. For it to act as a dienophile, it would likely require a very electron-poor diene in what is known as an inverse-electron-demand Diels-Alder reaction. organicchemistrydata.org The steric hindrance caused by the four methyl groups around the double bond would also significantly decrease its reactivity as a dienophile. organicchemistrydata.org

Photochemical [2+2] cycloadditions are reactions where two alkene molecules react to form a cyclobutane (B1203170) ring. This reaction is initiated by the photoexcitation of one of the alkene molecules to a triplet state. The triplet species can then react with a ground-state alkene. rsc.org

This compound could potentially undergo photochemical [2+2] cycloaddition with itself or with other alkenes. The reaction would proceed through the formation of a 1,4-diradical intermediate, which then closes to form the cyclobutane ring. The stereochemistry of the product would depend on the relative orientation of the two reacting alkenes.

It is also noteworthy that formal [4+1] cycloadditions involving photogenerated carbenes can lead to the synthesis of functionalized cyclopentenes. acs.org This process involves the reaction of a photogenerated nucleophilic carbene with an electrophilic diene, followed by a rearrangement of the initially formed donor-acceptor cyclopropane. acs.org

Functionalization Reactions of the Methyl Groups and the Cyclopentene Ring

The reactivity of this compound is characteristic of a tetrasubstituted alkene, with the cyclopentene ring and the attached methyl groups offering several sites for functionalization. The electron-rich double bond is a primary site for electrophilic attack, while the allylic positions on the methyl groups and the C5 methylene (B1212753) group are susceptible to radical reactions.

Oxidation:

The oxidation of this compound can proceed through various pathways, primarily targeting the carbon-carbon double bond or the allylic positions. The choice of oxidizing agent and reaction conditions dictates the nature of the product.

One of the key oxidation reactions involves the allylic C-H functionalization. While specific studies on this compound are not extensively detailed in the search results, the general principles of allylic oxidation are well-established for similar alkenes. rsc.org These reactions typically involve the direct conversion of an allylic C-H bond into a C-O, C-N, or C-X bond, often employing transition metal catalysts. rsc.orgrsc.org For this compound, the allylic positions are the two methyl groups attached to the double bond and the methylene group at C3.

Another significant oxidation pathway is the epoxidation of the double bond to form the corresponding epoxide, 1,2,4,4-tetramethyl-1,2-epoxycyclopentane. This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols or other functionalized cyclopentane (B165970) derivatives.

Reduction:

The primary reduction pathway for this compound is the catalytic hydrogenation of the double bond to yield 1,1,2,3-tetramethylcyclopentane. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org

Commonly used catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni). libretexts.orgyoutube.com The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com The hydrogenation of alkenes is an exothermic process, and the heat of hydrogenation can provide insights into the stability of the alkene. youtube.compdx.edu More substituted and, therefore, more stable alkenes generally have a lower heat of hydrogenation. youtube.com

The following table summarizes typical oxidation and reduction reactions:

Reaction TypeReagent(s)Product Type
Catalytic HydrogenationH₂, Pd/C (or Pt, Ni)Saturated alkane (1,1,2,3-tetramethylcyclopentane)
Epoxidationm-CPBAEpoxide
Allylic OxidationTransition metal catalystsAllylic functionalized derivatives

Halogenation:

This compound, like other alkenes, readily undergoes halogenation. ontosight.ai The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via an electrophilic addition mechanism. This reaction typically leads to the formation of a vicinal dihalide, where the two halogen atoms are attached to adjacent carbons that were part of the double bond. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion results in the final dihalogenated product.

Allylic Halogenation:

Substitution reactions can also be directed to the allylic positions. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxides) is a standard reagent for the selective bromination of allylic C-H bonds. In this compound, this would lead to the substitution of a hydrogen atom on one of the methyl groups attached to the double bond or on the C3 methylene group.

Other Substitution Reactions:

The principles of allylic substitution, famously developed through the Tsuji-Trost reaction, are applicable to derivatives of this compound. rsc.org These reactions, often catalyzed by palladium, involve the formation of a π-allyl intermediate, which can then be attacked by a wide range of nucleophiles. rsc.org This methodology provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the allylic position. Recent advancements have also focused on the direct functionalization of allylic C-H bonds, bypassing the need for pre-functionalized substrates. rsc.org

The following table provides a summary of halogenation and substitution reactions:

Reaction TypeReagent(s)Product Type
Halogen AdditionBr₂ or Cl₂Vicinal dihalide
Allylic BrominationN-Bromosuccinimide (NBS), light/peroxideAllylic bromide
Allylic SubstitutionPd catalyst, NucleophileAllylic substituted product

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2,4,4 Tetramethylcyclopentene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1,2,4,4-tetramethylcyclopentene. Both ¹H and ¹³C NMR spectra provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are observed. The chemical shifts of these signals are influenced by the local electronic environment of each proton. For instance, the protons of the methyl groups attached to the double bond (C1 and C2) would exhibit different chemical shifts compared to the geminal methyl groups at the C4 position. Similarly, the methylene (B1212753) protons on the cyclopentene (B43876) ring would have their own characteristic signals.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular formula of this compound and for studying its fragmentation patterns under ionization. miamioh.edu The molecular formula of this compound is C₉H₁₆, corresponding to a molecular weight of approximately 124.22 g/mol . nist.govnih.govnih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of this peak confirms the identity of the compound. libretexts.org

Furthermore, the fragmentation pattern provides valuable structural information. nih.govnih.gov Under electron ionization, the molecule can break apart in predictable ways. Common fragmentation pathways for cyclic alkenes include the loss of methyl groups (CH₃) or other small neutral molecules. libretexts.orglifesciencesite.com The analysis of these fragment ions helps to piece together the structure of the original molecule and corroborate the assignments made by NMR spectroscopy. For instance, a prominent peak at m/z 109 would correspond to the loss of a methyl group (124 - 15). nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. youtube.com Each functional group within a molecule has characteristic vibrational frequencies, making IR spectroscopy a powerful tool for functional group identification. spectroscopyonline.comlibretexts.org

The IR spectrum of this compound is expected to show several key absorption bands. nist.gov A characteristic peak for the C=C stretching vibration of the double bond within the cyclopentene ring would be observed. spectroscopyonline.com Additionally, various C-H stretching and bending vibrations for the methyl and methylene groups would be present. libretexts.orgyoutube.com The specific frequencies of these vibrations can provide insights into the molecular structure and bonding. The NIST WebBook provides access to the gas-phase IR spectrum of this compound, which can be used for detailed analysis. nist.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Range
C=C Stretch (alkene)~1640 - 1680
sp² C-H Stretch~3000 - 3100
sp³ C-H Stretch~2850 - 3000
CH₂ Bend (scissoring)~1450 - 1470
CH₃ Bend (asymmetric)~1430 - 1470
CH₃ Bend (symmetric)~1370 - 1390

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Component Analysis in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This makes it an ideal method for assessing the purity of this compound and for analyzing its presence in complex mixtures of volatile compounds. nih.govmdpi.comnih.gov

In a GC-MS analysis, the sample is first vaporized and injected into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

This technique allows for the identification and quantification of this compound even in trace amounts. fmach.it The retention time from the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. shimadzu.com GC-MS is widely used in quality control to ensure the purity of synthesized this compound and to identify any potential impurities or byproducts from the reaction mixture. gcms.cz The NIST Mass Spectrometry Data Center provides GC data for this compound, including its Kovats retention index, which is a standardized measure of retention time. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

While this compound is a liquid at room temperature, X-ray crystallography can be employed to determine the precise three-dimensional structure of its crystalline derivatives. ontosight.aichembk.com This technique involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. nih.govmdpi.com

Applications of 1,2,4,4 Tetramethylcyclopentene and Its Derivatives in Advanced Organic Synthesis

Role as Building Blocks in the Construction of Complex Molecular Architectures

The cyclopentane (B165970) ring is a common motif in natural products and medicinally significant compounds, making the development of methods for its synthesis a key area of research. bohrium.comresearchgate.net Derivatives of 1,2,4,4-tetramethylcyclopentene serve as versatile building blocks for creating more complex, functionalized cyclopentane structures. The inherent carbon skeleton provides a robust starting point for synthetic routes that aim to build intricate molecular frameworks. bohrium.com

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for generating molecular complexity. rsc.org The functional groups that can be introduced onto the this compound scaffold allow it to be incorporated into such reaction schemes. For instance, tetrazole aldehydes, which serve as innovative building blocks in MCRs to create diverse, drug-like molecules, exemplify how a core structure can be functionalized for broader synthetic utility. beilstein-journals.org By analogy, functionalized derivatives of this compound can be employed in similar strategies to access novel and complex molecular architectures with high efficiency. rsc.orgbeilstein-journals.org The gem-dimethyl group at the C4 position provides steric influence that can direct the stereochemical outcome of subsequent reactions, while the methyl groups at C1 and C2 offer further points for functionalization or steric control.

Precursors for Ligand Development in Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of ligands that can tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. The tetramethylcyclopentadienyl moiety, derived from this compound, is a particularly important ligand fragment in this context.

The substitution pattern on a cyclopentene (B43876) or cyclopentadienyl (B1206354) ring significantly impacts the performance of the resulting catalyst. Methylated cyclopentene motifs are investigated for their ability to enhance catalyst stability and activity. The four methyl groups in a ligand derived from this compound provide increased steric bulk compared to an unsubstituted cyclopentadienyl ligand. This steric hindrance can influence substrate approach and product release, often leading to improved selectivity in catalytic reactions.

Furthermore, the electron-donating nature of the methyl groups enriches the electron density at the metal center. This electronic effect can modulate the metal's reactivity, which is crucial for catalytic processes like olefin polymerization, hydrogenation, and hydroformylation. researchgate.net The specific arrangement of methyl groups in the this compound framework provides a unique combination of steric and electronic properties that can be exploited in the rational design of new and more effective organometallic catalysts.

One of the most significant applications of this compound derivatives is in the synthesis of "constrained geometry complexes" (CGCs). wikipedia.orgnih.gov CGCs are a class of organometallic catalysts, typically half-metallocenes, characterized by a linked cyclopentadienyl and amido donor ligand system that enforces a strained, or "constrained," geometry around the metal center. nih.gov This unique geometry results in a more open active site, which has profound implications for catalysis. wikipedia.org

A representative and commercially significant example is [Me₂Si(η⁵-Me₄C₅)(NᵗBu)]TiCl₂, a highly active catalyst for olefin polymerization. nih.gov The η⁵-Me₄C₅ ligand in this complex is the tetramethylcyclopentadienyl anion, directly derived from a precursor like this compound.

The catalytic properties of these complexes are notable for several reasons:

High Activity: CGCs exhibit excellent catalytic performance in the polymerization of ethylene (B1197577) and other α-olefins. nih.gov

High Comonomer Incorporation: The open structure of the active site allows for the efficient incorporation of larger α-olefin comonomers (e.g., 1-octene) into a polyethylene (B3416737) chain, which is more difficult for traditional metallocene catalysts. wikipedia.org

Thermal Stability: These catalysts demonstrate high thermal stability, making them suitable for commercial polymerization processes. nih.gov

The table below summarizes the key features of CGCs derived from methylated cyclopentadienyl ligands.

Catalyst TypeKey Structural FeatureLigand Precursor ExampleKey Catalytic PropertiesCommercial Application
Constrained Geometry Complex (CGC)Me₂Si-bridged ansa-cyclopentadienyl/amido ligand system. nih.govThis compoundHigh activity, high α-olefin incorporation, high thermal stability. nih.govProduction of polyolefins like polyethylene and polypropylene. wikipedia.org

Beyond polymerization, CGCs have been investigated for a range of other chemical transformations, including hydrogenation, hydrosilylation, and hydroamination reactions. wikipedia.org

Stereoselective Synthesis Utilizing Chiral this compound Derivatives

Asymmetric synthesis, the controlled creation of specific stereoisomers, is fundamental to the production of pharmaceuticals and other bioactive molecules where chirality dictates function. researchgate.net Chiral derivatives of this compound can serve as valuable scaffolds or intermediates in stereoselective synthesis.

By introducing chirality into the tetramethylcyclopentene framework, either by starting with an enantiomerically pure precursor or through an asymmetric reaction, chemists can control the three-dimensional arrangement of atoms in subsequent synthetic steps. nih.govresearchgate.net For example, a chiral cyclopentene derivative can be used in a cascade Michael/Henry reaction to produce functionalized cyclopentenes with multiple stereogenic centers with high diastereoselectivity. researchgate.net

The development of organocatalysis has provided powerful tools for asymmetric synthesis. researchgate.net Chiral catalysts, such as chiral phosphoric acids or N-heterocyclic carbenes, can be used to transform prochiral cyclopentene derivatives into enantioenriched products. researchgate.netnih.gov A reaction rendered asymmetric through a chiral catalyst can produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov Similarly, such strategies could be applied to functionalized this compound substrates to generate valuable chiral building blocks for the synthesis of complex target molecules. nih.gov The fixed positions of the methyl groups on the cyclopentene ring can help to create a well-defined steric environment, enhancing the facial selectivity of reactions and leading to high levels of stereocontrol.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,4,4-tetramethylcyclopentene, and how do reaction conditions influence yield?

  • The primary synthesis involves reacting 2,4,4-trimethylcyclopentanone with magnesium, carbanide, and iodide. This method emphasizes the use of Grignard-like reagents to introduce methyl groups, with yields dependent on stoichiometric ratios and reaction temperature control (e.g., maintaining 0 °C for methyllithium reactions to favor tertiary cis alcohols) . Alternative routes may involve hydroboration-oxidation of olefins for stereochemical control .

Q. What are the critical physical and chemical properties of this compound for experimental handling?

  • Key properties include a density of 0.794 g/cm³, boiling point of 133.1 °C (760 mmHg), and flash point of 21.9 °C. The compound is highly flammable and air-sensitive, requiring storage under inert gas (e.g., nitrogen or argon) and avoidance of strong oxidizers . Refractive index (1.442) and logP (3.14) data suggest moderate polarity, influencing solvent selection for reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use flame-resistant equipment, avoid water in fire scenarios (use CO₂ or dry powder extinguishers), and employ PPE (gloves, goggles, respirators). Leak containment requires inert absorbents like sand, followed by disposal in sealed containers. Toxicity data indicate moderate hazards via inhalation or dermal exposure, necessitating fume hoods and rigorous ventilation .

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